3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: is a heterocyclic compound with the molecular formula C5H4IN5 and a molecular weight of 261.02 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the iodination of 1H-pyrazolo[3,4-d]pyrimidin-4-amine. A common method includes the reaction of 1H-pyrazolo[3,4-d]pyrimidin-4-amine with n-iodosuccinimide in dimethylformamide (DMF) at elevated temperatures (around 80°C) under an inert atmosphere (argon) overnight . The resulting product is then filtered and washed with cold ethanol to obtain the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for handling reagents and solvents.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiolates can be used under mild conditions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran (THF) are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted derivatives.
Coupling Products: Biaryl or alkyne derivatives are typical products from coupling reactions.
Scientific Research Applications
Chemistry: 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology and Medicine: This compound is a key intermediate in the synthesis of kinase inhibitors, which are important in the treatment of cancers and other diseases. For example, it is used in the preparation of CHMFL-FLT3-122, a potent and orally available FLT3 kinase inhibitor for FLT3-ITD positive acute myeloid leukemia .
Industry: In the pharmaceutical industry, this compound is valuable for drug discovery and development, particularly in the design of new therapeutic agents targeting specific enzymes or receptors .
Mechanism of Action
The mechanism of action of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine primarily involves its role as a kinase inhibitor. It acts by binding to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can block signal transduction pathways that are crucial for the proliferation and survival of cancer cells . The compound’s structure allows it to interact with key amino acid residues in the kinase domain, making it an effective inhibitor .
Comparison with Similar Compounds
- 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Comparison: 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to target proteins . In contrast, bromine or methoxy-substituted analogs may exhibit different reactivity and biological profiles due to the varying electronic and steric effects of the substituents .
Properties
IUPAC Name |
3-iodo-2H-pyrazolo[3,4-d]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4IN5/c6-3-2-4(7)8-1-9-5(2)11-10-3/h1H,(H3,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAIUXZORKJOJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NNC(=C2C(=N1)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4IN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364058 | |
Record name | 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151266-23-8 | |
Record name | 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the N-alkylation of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine in drug discovery?
A2: N-alkylation of this compound represents a promising strategy in drug discovery, particularly for targeting enzymes like acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoforms I and II []. This modification allows for the fine-tuning of the compound's properties by introducing diverse alkyl groups with varying chain lengths, branching patterns, and functional groups. These structural variations can impact the molecule's binding affinity, selectivity, and overall pharmacological profile. Studies have successfully synthesized and evaluated a series of N-alkylated pyrazolo[3,4-d]pyrimidine derivatives, demonstrating their ability to inhibit AChE and hCA isoforms with varying potencies and selectivities []. These findings highlight the potential of this approach for developing novel therapeutic agents for various diseases.
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